molecular formula C23H28N4O3S B2956212 N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1251694-68-4

N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2956212
CAS No.: 1251694-68-4
M. Wt: 440.56
InChI Key: BUQLTBLCOFIXHE-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions through competitive ATP-binding site inhibition, effectively blocking FGFR autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways. Its primary research value lies in the investigation of oncogenic processes, as aberrant FGFR signaling is a well-documented driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. Researchers utilize this inhibitor to elucidate the specific roles of FGFR in cell proliferation, survival, migration, and angiogenesis in both in vitro and in vivo models. Its high selectivity profile makes it a critical tool for dissecting complex signaling networks and for evaluating the therapeutic potential of FGFR-targeted strategies in preclinical studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-2-30-13-7-11-24-21(28)17-10-6-12-27(14-17)23-25-19-18(16-8-4-3-5-9-16)15-31-20(19)22(29)26-23/h3-5,8-9,15,17H,2,6-7,10-14H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQLTBLCOFIXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in various physiological processes. For instance, compounds related to thieno[3,2-d]pyrimidine derivatives have shown activity against the vanilloid receptor TRPV1, which is implicated in pain signaling pathways .

Antimicrobial Activity

Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and viability .

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds have suggested that they may induce apoptosis in cancer cells through the modulation of apoptotic pathways. The specific mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal models, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the piperidine ring significantly enhanced antibacterial activity against resistant strains .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines indicated that the compound could effectively reduce cell proliferation and induce apoptosis, particularly in breast and prostate cancer models .
  • Neuroprotection : Research focusing on neuroprotective effects highlighted that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurotoxicity .

Data Tables

Activity Target Effect Reference
AntimicrobialBacterial StrainsInhibition of growth
AnticancerCancer Cell LinesInduction of apoptosis
NeuroprotectiveNeuronal ModelsReduction of oxidative stress

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Considerations

  • Lipophilicity : The ethoxypropyl group’s calculated logP (~2.5–3.0) likely positions it within the optimal range for oral bioavailability, contrasting with the higher logP of the cyclohexyl analog (>3.5) .
  • Metabolic Stability : Ether-containing substituents (e.g., ethoxypropyl) generally exhibit slower oxidative metabolism compared to alkyl or amine groups .

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